2-Chloro-5-methoxybenzenethiol
Overview
Description
2-Chloro-5-methoxybenzenethiol is a chemical compound with the molecular formula C7H7ClOS . It is used in various chemical synthesis studies .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methoxy group, and a thiol group . The average mass of the molecule is 174.648 Da .Scientific Research Applications
Antimicrobial Evaluation
2-Chloro-5-methoxybenzenethiol derivatives have been studied for their potential as antimicrobial agents. Jampílek et al. (2007) researched arylsulfanylpyrazinecarboxylic acid derivatives, derived from chloropyrazine-2-carboxylic acid and methoxybenzenethiols, for antifungal and antitubercular properties. Their study revealed compounds with significant growth inhibition of Mycobacterium tuberculosis at specific concentrations, indicating potential use as new antituberculotics (Jampílek, Doležal, & Buchta, 2007).
Synthesis of Pharmaceuticals
Methoxybenzenethiols, including this compound, play a role in synthesizing pharmaceutical compounds. Gupta et al. (2002) synthesized chloro-methoxyphenothiazines, which are known for their diverse medicinal applications such as antihistamines, anti-inflammatory drugs, and antipsychotics, through Smiles rearrangement involving this compound (Gupta, Gupta, Gupta, & Senthil Kumar, 2002).
Solid Phase Synthesis
This compound is used in solid-phase synthesis of complex organic compounds. Mourtas et al. (2001) demonstrated the synthesis of benzothiazolyl compounds using 2-aminobenzenethiol, which is structurally related to this compound, highlighting the role of these compounds in advanced organic synthesis techniques (Mourtas, Gatos, & Barlos, 2001).
Reactivity in Water Treatment
The reactivity of chlorine constituents with methoxybenzenes, including derivatives of this compound, has implications in water treatment. Sivey and Roberts (2012) researched the reactivity of free chlorine with aromatic ethers, providing insights into disinfection byproduct formation in water treatment processes (Sivey & Roberts, 2012).
Synthesis of Anticonvulsant Agents
This compound derivatives have been studied for their potential in creating anticonvulsant drugs. Faizi et al. (2017) synthesized benzodiazepine receptor agonists with 4-methoxybenzenethiol derivatives, showing significant anticonvulsant and sedative-hypnotic activities (Faizi et al., 2017).
Properties
IUPAC Name |
2-chloro-5-methoxybenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-9-5-2-3-6(8)7(10)4-5/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMQMZONISRXFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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